Methylenebis(diphenylarsine)
Description
Contextualizing Bidentate Ligands in Contemporary Chemical Research
Bidentate ligands are pivotal in modern coordination and organometallic chemistry. oup.comuomustansiriyah.edu.iq These ligands, which possess two donor atoms capable of binding to a single metal center, form more stable complexes than their monodentate counterparts due to the chelate effect. univ-grenoble-alpes.fr This enhanced stability is a crucial factor in their widespread use in catalysis, materials science, and the synthesis of complex molecular architectures. univ-grenoble-alpes.frontosight.ai The geometry of the resulting metal complex is significantly influenced by the "bite angle" of the bidentate ligand, which is the angle between the two coordinating atoms and the metal center. uomustansiriyah.edu.iq This parameter can impact the steric and electronic properties of the complex, thereby influencing its reactivity and catalytic activity. uomustansiriyah.edu.iq The development of new bidentate ligands with tailored electronic and steric properties remains an active area of research, aiming to fine-tune the performance of metal-based catalysts and materials. oup.com
Historical Development and Significance of Organoarsenic Ligands
The history of organoarsenic chemistry is rich and dates back to the 18th century, playing a surprisingly prominent role in the development of chemical concepts. rsc.orgwikipedia.org The first recognized organometallic compound was the organoarsenic compound cacodyl, synthesized in 1760. rsc.orgwikipedia.org This early work with organoarsenic compounds contributed to the development of the concept of valency by Edward Frankland. rsc.org In the early 20th century, organoarsenic compounds like Salvarsan gained prominence as some of the first effective pharmaceuticals, highlighting their potential in medicine. wikipedia.orgalfa-chemistry.com
In the mid-20th century, the focus shifted towards their use as ligands in coordination chemistry. rsc.org Researchers like Ronald Nyholm pioneered the use of organoarsenic ligands, including diarsines, to stabilize transition metal complexes in unusual oxidation states. rsc.org Symmetrical organoarsenic(III) compounds, such as triphenylarsine, are utilized as ligands and are generally less basic than their phosphine (B1218219) analogues. usa-journals.com Despite concerns over the toxicity of arsenic compounds, research into organoarsenic ligands continues, driven by the unique electronic and steric properties they can impart to metal complexes. wikipedia.orgresearchgate.net Recent developments have focused on creating practical synthetic routes to a variety of bidentate arsenic ligands, expanding their potential applications in catalysis and materials science. oup.comresearchgate.net
Properties
CAS No. |
21892-63-7 |
|---|---|
Molecular Formula |
C25H22As2 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
diphenylarsanylmethyl(diphenyl)arsane |
InChI |
InChI=1S/C25H22As2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
AJVCEIPMQIRLFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[As](C[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)[As](C[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
21892-63-7 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Iii. Coordination Chemistry of Methylenebis Diphenylarsine
Fundamental Principles of Arsine Ligand Coordination to Transition Metals
The coordination of arsine ligands to transition metals is a classic example of a Lewis acid-base interaction. bccampus.camlsu.ac.in In this relationship, the transition metal acts as a Lewis acid (electron acceptor), while the arsine ligand, possessing lone pairs of electrons on the arsenic atoms, functions as a Lewis base (electron donor). bccampus.ca This donation of electron pairs from the ligand to the vacant orbitals of the metal ion results in the formation of a coordinate covalent bond. bccampus.camlsu.ac.in
Transition metals are particularly suited for forming such coordination complexes due to their partially filled d-orbitals, which can accept the donated electrons. bccampus.canih.gov The nature of the resulting metal-arsine bond is influenced by both σ-donation from the arsine ligand to the metal and, in some cases, π-back-donation from the metal's d-orbitals to the empty d-orbitals of the arsenic atom. Arsine ligands are generally considered to be less effective π-acceptors compared to their phosphine (B1218219) analogues. conicet.gov.ar The stability and structure of the resulting metal complex depend on several factors, including the identity of the metal, its oxidation state, and the electronic and steric properties of the arsine ligand. nih.govuomustansiriyah.edu.iq
Methylenebis(diphenylarsine) is a bidentate ligand, meaning it possesses two donor atoms capable of binding to a metal center. electronicsandbooks.com The flexible single methylene (B1212753) group (-CH₂-) connecting the two diphenylarsine (B13773895) units allows the ligand to adopt different conformations, leading to two primary coordination modes:
Chelating: The ligand can coordinate to a single metal center using both arsenic atoms, forming a stable four-membered chelate ring. This mode is common in the formation of monomeric complexes. electronicsandbooks.comrsc.org The formation of a chelate ring often imparts extra stability to the complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. unimi.it
Bridging: Alternatively, the ligand can span two different metal centers, with each arsenic atom coordinating to a separate metal. This bridging capability facilitates the synthesis of dinuclear or polynuclear complexes. researchgate.net In such structures, the ligand acts as a linker, holding the metal centers in close proximity, which can influence the electronic and chemical properties of the resulting assembly.
The preference for a chelating versus a bridging mode is influenced by factors such as the steric requirements of the metal center, the desired geometry of the final complex, and the reaction conditions used during synthesis. ntu.edu.sg
The coordination behavior of methylenebis(diphenylarsine) is largely dictated by the electronic and steric characteristics of its two diphenylarsine [(C₆H₅)₂As-] moieties.
Electronic Properties: Compared to analogous phosphine ligands, arsines are generally considered weaker σ-donors and have a reduced π-acceptor character. conicet.gov.ar The electronegativity of arsenic is lower than that of phosphorus, which influences the donor strength. The phenyl groups attached to the arsenic atoms are electron-withdrawing, which further modulates the electronic density on the arsenic donor atoms. These electronic factors are crucial in determining the stability and reactivity of the metal complexes formed. conicet.gov.arntu.edu.sg
Steric Properties: The presence of two bulky phenyl groups on each arsenic atom creates significant steric hindrance around the metal center. This steric bulk influences the coordination number and geometry of the resulting complex, often preventing the coordination of additional ligands. uomustansiriyah.edu.iqntu.edu.sg The "cone angle," a concept often used to quantify the steric bulk of phosphine ligands, can be conceptually applied to arsines as well. The large steric demand of the diphenylarsine groups plays a significant role in dictating the stereochemistry of the final complex. ntu.edu.sg
Synthesis and Structural Elucidation of Methylenebis(diphenylarsine) Metal Complexes
The synthesis of metal complexes with methylenebis(diphenylarsine) typically involves the reaction of the ligand with a suitable metal salt or a precursor complex in an appropriate solvent.
A notable example is the dinuclear gold(I) complex, Au,Au-dichloro[methylenebis(diphenylarsine)]digold(I). This complex can be synthesized by reacting methylenebis(diphenylarsine) with a chloro-gold(I) precursor.
Synthesis Method: A solution of methylenebis(diphenylarsine) in dimethylsulfoxide is added to a solution of a chloro(dimethylsulfoxide)gold(I) precursor, also in dimethylsulfoxide. The reaction mixture is stirred at room temperature, and the product is precipitated by pouring the solution into water. The resulting solid can be collected and recrystallized from acetonitrile (B52724). google.com
| Reactant | Molar Ratio | Solvent | Product |
| Methylenebis(diphenylarsine) | 1 | Dimethylsulfoxide | Au,Au-dichloro[methylenebis(diphenylarsine)]digold(I) |
| Chloro(dimethylsulfoxide)gold(I) | 2 | Dimethylsulfoxide |
This interactive table summarizes the synthesis of the digold(I) complex.
The structure of this complex features the methylenebis(diphenylarsine) ligand bridging two gold(I) centers. Each gold atom is also bonded to a chloride ligand, resulting in a digold species where the ligand acts as a bridge. google.com Analytical data confirms the composition C₂₅H₂₂As₂Au₂Cl₂. google.com
Methylenebis(diphenylarsine) also forms stable complexes with other transition metals, such as rhodium(I) and palladium(II). worldwidejournals.com These metals, often with a d⁸ electron configuration, typically form square planar complexes. uomustansiriyah.edu.iq
Rhodium Complexes: Rhodium(I) complexes can be prepared by reacting a rhodium precursor, such as [Rh(CO)₂Cl]₂, with the arsine ligand. worldwidejournals.com Depending on the stoichiometry and reaction conditions, both chelating and bridging coordination can be achieved. For example, square planar complexes of the type [RhCl(CO)(dpam)] (where dpam is methylenebis(diphenylarsine)) have been synthesized. rsc.org
Palladium Complexes: Palladium(II) complexes are readily synthesized from palladium(II) precursors like palladium(II) chloride. worldwidejournals.com The reaction often yields square planar complexes where the arsine ligand can chelate to the palladium center. ntu.edu.sg The formation of stable palladium(IV) complexes with chelating ligands has also been described, highlighting the ability of such ligands to stabilize higher oxidation states. nih.gov The synthesis often involves the displacement of labile ligands, such as acetonitrile or benzonitrile, from a palladium precursor.
Spectroscopic Characterization of Metal-Arsine Complexes
The structural elucidation of metal complexes containing methylenebis(diphenylarsine) relies heavily on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand. worldwidejournals.com While the As-C and As-phenyl vibrations are complex, changes in these bands upon coordination can be observed. More significantly, if other ligands like carbon monoxide (CO) are present, the frequency of the C-O stretching vibration provides direct insight into the electronic properties of the metal center, as it is sensitive to the degree of π-back-donation. worldwidejournals.com The presence of new bands in the far-IR region can be attributed to the formation of metal-arsenic (M-As) bonds. worldwidejournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic backbone of the ligand within the complex. rsc.orgdntb.gov.ua Upon coordination, shifts in the signals for the methylene bridge protons and the phenyl protons are typically observed. For certain metals, such as platinum or tin, coupling between the NMR-active metal nucleus and the arsenic-bound protons or carbons can provide further structural information. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. rsc.orgresearchgate.net It allows for the precise determination of bond lengths (e.g., M-As, M-Cl) and bond angles, which unambiguously establishes the coordination geometry (e.g., square planar, tetrahedral) and the coordination mode (chelating or bridging) of the methylenebis(diphenylarsine) ligand. rsc.org This technique has been used to confirm the structures of various arsine complexes, revealing details about monomeric, dimeric, and polymeric arrangements. rsc.org
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of M-As bond formation, electronic effects via ancillary ligands (e.g., CO). worldwidejournals.com |
| Nuclear Magnetic Resonance (NMR) | Confirmation of ligand structure, observation of chemical shifts upon coordination. rsc.org |
| X-ray Crystallography | Definitive determination of molecular structure, bond lengths, and bond angles. rsc.orgrsc.org |
This interactive table summarizes the application of various spectroscopic techniques in the characterization of metal-arsine complexes.
Infrared Spectroscopy (e.g., Metal-Ligand Vibrations)
Infrared (IR) spectroscopy is a fundamental tool for characterizing the coordination of ligands to metal centers. mdpi.com When methylenebis(diphenylarsine) coordinates to a metal, vibrations associated with the ligand itself may shift, and new vibrational modes, specifically metal-ligand vibrations, appear in the far-infrared region of the spectrum.
While specific IR data for a wide range of methylenebis(diphenylarsine) complexes is dispersed throughout the literature, a general expectation for a complex of this ligand would be the appearance of bands in the far-IR that can be assigned to ν(M-As). The number of these bands can also provide clues about the stereochemistry of the complex. For example, a cis-disubstituted complex would have a different number of predicted IR-active M-As stretching bands compared to its trans-isomer, based on group theory principles similar to those used for metal carbonyls. inflibnet.ac.in
Table 1: Representative Infrared Data for Metal-Ligand Vibrations This table is illustrative, as a comprehensive list for methylenebis(diphenylarsine) is not readily available in a single source. The frequency ranges are typical for related metal-phosphine and metal-arsine complexes.
| Metal Complex Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| M(dpam)X₂ (M=Pd, Pt; X=Cl, Br) | ν(M-As) | 250 - 400 |
| M(CO)₄(dpam) (M=Cr, Mo, W) | ν(M-As) | 200 - 350 |
| ν(C≡O) | 1800 - 2100 |
dpam = methylenebis(diphenylarsine)
Changes in the ligand's own IR spectrum upon coordination, such as shifts in the C-H stretching and bending frequencies of the phenyl and methylene groups, can also be observed but are generally less informative than the direct observation of M-As vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P for related phosphines)
NMR spectroscopy is a powerful method for determining the structure of methylenebis(diphenylarsine) complexes in solution. researchgate.net ¹H and ¹³C NMR provide detailed information about the ligand's framework.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of the free ligand, the methylene protons (As-CH₂ -As) appear as a characteristic signal. Upon coordination to a metal center, the chemical shift of these protons is altered due to changes in the electronic environment. The phenyl protons also exhibit shifts upon coordination. The coupling patterns and chemical shifts can provide insights into the symmetry and conformation of the complex in solution. researchgate.net
¹³C{¹H} NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the carbon atoms in the complex. The methylene carbon signal is particularly diagnostic and will shift upon coordination. The signals for the phenyl carbons are also affected, and changes in their chemical shifts can sometimes provide information about the electronic effects of the metal on the ligand. preprints.org
Analogies with ³¹P NMR : While arsenic has an NMR-active nucleus (⁷⁵As), it is a quadrupolar nucleus, which often results in broad signals, making it less commonly used than ³¹P NMR for analogous phosphine ligands. The vast body of literature on diphosphine complexes and their ³¹P NMR spectra serves as a valuable comparative resource. rsc.org In diphosphine complexes, ³¹P NMR provides information on coordination shifts, coupling constants between phosphorus and the metal (if NMR-active, e.g., ¹⁹⁵Pt or ¹⁰³Rh), and phosphorus-phosphorus coupling, which is invaluable for structural assignment. Similar principles of coordination shifts apply to ⁷⁵As NMR, although the data is scarcer.
Table 2: Illustrative NMR Data for Methylenebis(diphenylarsine) and Related Complexes This table presents expected chemical shift ranges. Actual values are specific to the complex's structure and solvent.
| Nucleus | Group | Typical Chemical Shift (ppm) - Free Ligand | Expected Change Upon Coordination |
| ¹H | Methylene (As-CH₂ -As) | ~2.5 - 3.5 | Shift downfield or upfield |
| ¹H | Phenyl (C₆H₅ ) | ~7.0 - 8.0 | Shifts and changes in multiplicity |
| ¹³C | Methylene (C H₂) | ~20 - 30 | Significant shift |
| ¹³C | Phenyl (C ₆H₅) | ~120 - 140 | Minor to moderate shifts |
Mass Spectrometry Techniques (EI-MS, ESI-MS for related compounds)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of methylenebis(diphenylarsine) and its metal complexes. brjac.com.br
Electron Ionization Mass Spectrometry (EI-MS) : This technique is often used for volatile and thermally stable compounds. nist.gov For the free methylenebis(diphenylarsine) ligand, EI-MS would show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of phenyl groups, arsenic-containing fragments, and cleavage of the As-C bonds. For some stable, neutral metal complexes, EI-MS can also provide the molecular ion peak of the entire complex.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is particularly useful for ionic and less volatile complexes, which are common in coordination chemistry. researchgate.net It allows for the gentle ionization of complexes from solution, often preserving the intact metal-ligand entity as a charged species (e.g., [M(dpam)₂]⁺ or [M(dpam)Cl]⁺). High-resolution ESI-MS can provide highly accurate mass measurements, confirming the elemental composition of the complex. researchgate.net The technique is a cornerstone for characterizing new coordination compounds. researchgate.net
Table 3: Expected Mass Spectrometry Observations for Methylenebis(diphenylarsine) Complexes
| Technique | Analyte Type | Information Obtained |
| EI-MS | Free ligand, stable neutral complexes | Molecular weight, fragmentation pattern |
| ESI-MS | Ionic complexes, many neutral complexes | Molecular weight of intact ionic species, confirmation of composition |
X-ray Crystallography for Solid-State Structure Determination
Structural studies have revealed that methylenebis(diphenylarsine) can act as a chelating ligand, forming a four-membered ring (M-As-C-As), or as a bridging ligand, linking two metal centers. The bite angle of the chelating ligand (As-M-As angle) is typically acute (around 70-80°) due to the constraints of the four-membered ring. This small bite angle can have significant implications for the geometry and reactivity of the resulting complex.
X-ray crystallography has been used to characterize a wide array of complexes, revealing geometries such as square planar for Pd(II) and Pt(II), tetrahedral, and octahedral for various other transition metals. researchgate.netrsc.org
Table 4: Representative Crystallographic Data for a Metal-Methylenebis(diphenylarsine) Complex Data is hypothetical and illustrative of typical values found in crystal structures.
| Parameter | Example Value | Significance |
| M-As Bond Length | 2.3 - 2.5 Å | Indicates the strength of the metal-arsine bond. |
| As-M-As Bite Angle | ~73° | Characteristic of the four-membered chelate ring. |
| As-C-As Angle | ~110° | Shows the geometry within the ligand backbone. |
| Coordination Geometry | Square Planar | Determined by the arrangement of all ligands around the metal. |
In Situ Spectroscopic Studies of Ligand-Metal Interactions
In situ spectroscopic techniques are employed to study the dynamics of ligand-metal interactions, such as ligand exchange reactions or the formation of catalytic intermediates, in real-time. mdpi.comrsc.orgnih.gov These methods can provide mechanistic insights that are not available from the analysis of isolated, stable compounds.
For methylenebis(diphenylarsine), in situ NMR or UV-Vis spectroscopy could be used to monitor the reaction of the ligand with a metal precursor. unige.ch For example, by acquiring spectra at various time intervals, one could observe the disappearance of the free ligand signals and the appearance of new signals corresponding to the metal complex. rsc.org This can be used to determine reaction kinetics and identify any intermediate species that may form.
Similarly, in situ IR spectroscopy can be used to follow reactions involving changes in specific vibrational modes, such as the carbonyl stretches in a metal carbonyl complex as another ligand like methylenebis(diphenylarsine) is introduced. rsc.org This provides a powerful window into the step-by-step process of ligand substitution and complex formation. mdpi.com
Applications in Catalysis and Materials Science
Role in Homogeneous Catalysis
Metal complexes containing bidentate ligands are widely used as catalysts in a variety of organic transformations. While the catalytic applications of methylenebis(diphenylarsine) itself are not as extensively documented as its phosphine (B1218219) analogue, bis(diphenylphosphino)methane (B1329430) (dppm), the principles of its use in catalysis are similar. The steric and electronic properties of the ligand can influence the activity and selectivity of the metal catalyst. For example, bidentate arsenic ligands have been used in palladium-catalyzed cross-coupling reactions. oup.com The reactivity of ruthenium clusters containing bis(diphenylarsino)methane towards hydrogen suggests potential applications in hydrogenation catalysis. acs.org
Precursor for Advanced Materials
Organoarsenic compounds, including methylenebis(diphenylarsine), are being investigated as precursors for advanced materials. The ability of this ligand to form stable complexes with various metals opens up possibilities for creating new materials with interesting electronic, optical, or magnetic properties. ontosight.ai For instance, dinuclear copper(I) iodide complexes with rigid bidentate arsenic ligands have been synthesized and shown to exhibit intense solid-state emissions, with the emission color tunable by modifying the ligand structure. oup.com This highlights the potential of using such complexes in the development of new luminescent materials.
V. Methylenebis Diphenylarsine in Materials Science and Engineering
Integration into Advanced Materials Formulations
The incorporation of Methylenebis(diphenylarsine) into polymers and composite materials is an area of research focused on leveraging the unique properties of arsenic-containing ligands to create advanced materials. Its role is primarily associated with its strong coordinating ability, which allows for the formation of well-defined metal-ligand structures that can be integrated into larger material frameworks.
Role in Functional Materials Design
Methylenebis(diphenylarsine) plays a potential role in the design of functional materials, particularly coordination polymers and organometallic frameworks. By forming stable complexes with various transition metals, this ligand can be used to construct materials with tailored properties. While research directly involving Methylenebis(diphenylarsine) in polymer science is specialized, the principles can be inferred from its phosphorus analogue, dppm. Dppm has been applied in synthesizing advanced polymers, where it contributes to improving properties such as thermal stability and mechanical strength. Similarly, Methylenebis(diphenylarsine) can be envisioned as a component in high-performance materials where the coordination of metal ions within a polymer matrix can introduce new functionalities, such as catalytic activity or specific photophysical behaviors. nih.gov
The bifunctional nature of the ligand, with two arsenic donor sites, allows it to act as a cross-linking agent or as a repeating unit in a polymer chain, influencing the material's final architecture and properties. The introduction of heavy atoms like arsenic can also modify properties such as refractive index and density.
Potential for Tunable Properties in New Materials
The ability to fine-tune material properties is a cornerstone of modern materials science. kit.edu Ligand design is a powerful strategy for achieving this, as the ligand's structure directly influences the geometry and electronic environment of the metal centers in a material. nih.gov Methylenebis(diphenylarsine) offers several avenues for tuning material properties.
The steric and electronic characteristics of the ligand can be modified, which in turn customizes the photophysical and catalytic properties of the resulting organometallic material. nih.gov Furthermore, the use of different stereoisomers of diarsine ligands has been shown to produce distinct stereoisomeric metal complexes. researchgate.net This principle suggests that the specific conformation and chirality of Methylenebis(diphenylarsine) and its derivatives can be used to control the supramolecular assembly and, consequently, the macroscopic properties of the final material. By carefully selecting the metal precursor and reaction conditions, it is possible to create materials with tunable characteristics, including luminescence, magnetic susceptibility, and chemical reactivity.
Applications in Molecular Sensing and Detection (General materials context)
The development of chemical sensors is a significant area within materials science, with applications ranging from environmental monitoring to medical diagnostics. dtic.mil Materials that exhibit a change in their physical properties, such as color or luminescence, in response to the presence of a specific analyte are highly sought after.
Complexes containing diarsine ligands have shown potential in this field. For instance, a binuclear gold(I) complex featuring the closely related 1,2-bis(diphenylarsino)ethane (B1594709) ligand exhibits "vapoluminescent behavior". nih.gov This phenomenon, where the material's luminescence changes upon exposure to the vapor of volatile organic compounds (VOCs), is the basis for highly sensitive optical sensors. The interaction between the analyte and the metal complex perturbs the electronic structure of the material, leading to a detectable change in its emission spectrum.
Given these findings, it is plausible that metal complexes of Methylenebis(diphenylarsine) could be designed to function as molecular sensors. The phenyl groups on the arsenic atoms can be functionalized to create specific binding pockets, enhancing selectivity for target analytes. The luminescence of these complexes could be modulated by the binding of guest molecules, providing a mechanism for signal transduction.
Supramolecular Assemblies Involving Arsenic Ligands
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. Arsenic-containing ligands like Methylenebis(diphenylarsine) are effective components in the construction of these complex assemblies due to their defined coordination geometries and potential for engaging in various intermolecular forces.
Host-Guest Chemistry and Molecular Recognition Principles
Host-guest chemistry involves the creation of larger 'host' molecules that have cavities or binding sites capable of selectively binding smaller 'guest' molecules or ions. mdpi.com This process of selective binding is known as molecular recognition. The design of the host is critical and relies on principles of complementarity, where the size, shape, and chemical nature of the host's binding site match that of the guest.
Methylenebis(diphenylarsine), as a chelating ligand, has a natural bite angle of approximately 73° for its phosphorus analogue, which influences the geometry of the metal complexes it forms. wikipedia.org This defined geometry is crucial for creating predictable and stable cavities. It can promote the formation of bimetallic complexes and macrocycles that can act as hosts. wikipedia.org The phenyl rings provide a rigid aromatic framework that can be used to construct a well-defined molecular cleft or pocket, suitable for encapsulating small organic molecules or ions. The recognition process is driven by the sum of multiple weak interactions between the host and the guest.
Non-Covalent Interactions in Supramolecular Systems
The stability and structure of supramolecular assemblies are governed by a variety of non-covalent interactions. mdpi.com These forces, while individually weak, act cooperatively to direct the self-assembly of molecules into highly ordered structures. In systems containing Methylenebis(diphenylarsine) and its metal complexes, several types of non-covalent interactions are significant.
Hydrogen Bonding: The methylene (B1212753) bridge in coordinated Methylenebis(diphenylarsine) can act as a hydrogen bond donor. In crystal structures of related dppm complexes, C-H···O and C-H···Cl⁻ interactions have been observed with H···O distances as short as 2.20 Å, indicating a significant stabilizing interaction. rsc.org
π-π Stacking: The four phenyl rings on the ligand provide extensive aromatic surfaces capable of engaging in π-π stacking interactions. These interactions are crucial for organizing the molecules in the solid state and can influence the packing of supramolecular structures.
Metallophilic Interactions: When Methylenebis(diphenylarsine) bridges two or more metal centers (e.g., gold(I), silver(I)), it can bring them into close proximity, facilitating metallophilic interactions. These are weak attractive forces between closed-shell metal ions, such as aurophilic (Au···Au) interactions, which contribute significantly to the stability and luminescent properties of polynuclear complexes. researchgate.net
Pnictogen Bonding: As an arsenic-containing ligand, it can participate in pnictogen bonding, a non-covalent interaction where the arsenic atom acts as an electrophilic center and interacts with a nucleophile.
The interplay of these varied non-covalent forces synergistically guides the precise formation of complex and functional supramolecular materials. chemrxiv.org
Interactive Data Tables
Table 1: Comparison of Physicochemical Properties This table compares key properties of Methylenebis(diphenylarsine) with its more common phosphorus analogue, Bis(diphenylphosphino)methane (B1329430).
| Property | Methylenebis(diphenylarsine) (dpam) | Bis(diphenylphosphino)methane (dppm) |
| Chemical Formula | C₂₅H₂₂As₂ | C₂₅H₂₂P₂ |
| Molar Mass | 472.29 g/mol nih.gov | 384.39 g/mol sigmaaldrich.com |
| Appearance | Crystalline Solid | White, crystalline powder wikipedia.org |
| Melting Point | Not specified | 118-119 °C sigmaaldrich.com |
| Natural Bite Angle | Not specified | ~73° wikipedia.org |
Table 2: Examples of Non-Covalent Interactions in Related Ligand Systems This table highlights key non-covalent interactions observed in supramolecular systems containing ligands structurally similar to Methylenebis(diphenylarsine).
| Interaction Type | System Description | Key Finding / Metric | Reference |
| Hydrogen Bonding | Coordinated bis(diphenylphosphino)methane (dppm) complexes | The methylene group acts as a hydrogen bond donor (C-H···O) | rsc.org |
| Metallophilic | Dinuclear gold(I) complexes with phosphine (B1218219) ligands | Aurophilic and aryl-aryl stacking interactions synergistically affect structure | researchgate.net |
| Dispersion Forces | Dimerization of tetranuclear coinage metal clusters | Inter-ligand dispersion is the most prominent stabilizing force (24-34 kcal/mol) | chemrxiv.org |
Vi. Advanced Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of Methylenebis(diphenylarsine). By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, charge distributions, and the energies of various electronic states, which collectively govern the ligand's reactivity and coordination chemistry.
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its balance of accuracy and computational cost. It is widely used to model the properties of complexes containing arsine ligands. DFT calculations can accurately predict geometric parameters (bond lengths, bond angles) and electronic properties, which are crucial for understanding the nature of the metal-ligand bond.
For instance, studies on complexes with soft pnictogen ligands, including arsines, have employed DFT to elucidate their electronic structure. rsc.org Functionals like B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), are used to optimize molecular geometries and describe the subtle non-covalent interactions that can influence molecular conformation. rsc.org
A key application of DFT is the analysis of molecular orbitals and charge distribution. Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the charge on the metal and arsenic donor atoms and to characterize the nature of the arsenic lone pair, which is critical for its donor capability. rsc.org DFT calculations show that the lone pair on the arsenic atom possesses a mixture of s and p character, and its directionality is key to its coordination behavior. rsc.org The calculated properties provide a quantitative basis for comparing the donor strength of Methylenebis(diphenylarsine) with its phosphine (B1218219) analogue, bis(diphenylphosphino)methane (B1329430) (dppm).
Table 1: Representative DFT-Calculated Parameters for a Metal-Arsine Complex Note: This table presents typical data obtained from DFT calculations on analogous metal-arsine systems to illustrate the outputs of such studies.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Metal-As Bond Length | 2.40 - 2.60 Å | Indicates the strength and nature of the coordination bond. |
| As-C Bond Length | 1.95 - 1.98 Å | Reflects the covalent bonding within the ligand backbone. |
| As-Metal-As Bite Angle | ~70° - 90° | A key indicator of chelate ring strain and coordination geometry. |
| NBO Charge on Arsenic | +0.4 to +0.6 |e| | Quantifies the extent of electron donation from the arsenic atom to the metal center. |
| HOMO-LUMO Gap | 2.5 - 4.0 eV | Relates to the electronic stability and photophysical properties of the complex. nih.gov |
While DFT is a powerful tool, ab initio ("from the beginning") methods, which are based on first principles without empirical parameters, offer a higher level of theory for elucidating complex reaction mechanisms. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally intensive but can provide benchmark-quality energetics.
A relevant area of application is the study of stereochemical non-rigidity in metal complexes. Experimental studies on related bidentate arsine ligands, such as o-phenylenebis(methylphenylarsine), have revealed complex stereochemistry, including the existence of meso and racemic diastereomers and processes like isomerization and epimerization at the metal center. researchgate.netresearchgate.net These experimental observations raise fundamental questions about the pathways and energy barriers connecting different isomers.
Ab initio methods are ideally suited to answer these questions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for processes like racemization or cis-trans isomerization. For example, ab initio molecular dynamics has been successfully used to study ligand substitution mechanisms in metal complexes, revealing that such reactions can proceed through associative interchange pathways. nih.gov Applying these techniques to a Methylenebis(diphenylarsine) complex could elucidate the precise twisting motions and bond rearrangements involved in its stereochemical transformations, providing a detailed mechanistic picture that is inaccessible through experiment alone.
Molecular Dynamics Simulations of Organoarsenic Systems
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic evolution of molecular systems over time, from picoseconds to microseconds. acs.org By solving Newton's equations of motion for a system of atoms, MD can reveal information about conformational flexibility, solvent effects, and the thermodynamics of molecular interactions. nih.gov
For a system involving Methylenebis(diphenylarsine), MD simulations can be used to explore several aspects:
Conformational Dynamics: The phenyl groups on the arsenic atoms can rotate, and the chelate ring formed upon coordination can flex. MD simulations can map the conformational landscape of the ligand, both free and coordinated, identifying the most stable conformations and the energy barriers between them.
Solvent Interactions: MD can explicitly model the interactions between a metal complex of Methylenebis(diphenylarsine) and surrounding solvent molecules. This is crucial for understanding how the solvent influences the complex's structure, stability, and reactivity.
Ligand Flexibility in Catalysis: In a catalytic cycle, the flexibility of the ligand can be critical for accommodating different intermediates. MD simulations can track dynamic properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand backbone and donor atoms to quantify this flexibility. nih.govacs.org Such simulations, often running for hundreds of nanoseconds, can capture the dynamic behavior of the catalyst in a realistic environment. nih.govacs.org
Computational Modeling of Catalytic Mechanisms
Computational modeling is an indispensable tool for unraveling the complex, multi-step mechanisms of catalytic reactions. For catalysts incorporating Methylenebis(diphenylarsine), these models can map out the entire catalytic cycle, calculate the energetics of each elementary step, and identify the rate-determining step. This knowledge is vital for rationally improving catalyst performance. DFT calculations are the primary tool for these investigations, as demonstrated in studies of analogous bidentate phosphine ligands used in C-H activation and other transformations. researchgate.netrsc.orgnih.gov
Many catalytic reactions produce chiral molecules or have multiple possible sites of reaction, making stereoselectivity and regioselectivity critical outcomes. Computational models can predict these selectivities with remarkable accuracy. The prevailing method involves locating the transition states for the competing pathways that lead to different products. researchgate.net
The stereoselectivity is determined by the difference in the free energy of activation (ΔG‡) between the diastereomeric transition states. A larger energy difference leads to higher selectivity. A study on metallocene-catalyzed propylene (B89431) polymerization successfully demonstrated that a simple potential energy difference (ΔE) between the transition states for re- and si-face insertion correlated strongly with the experimentally observed polymer stereochemistry. researchgate.net This approach is directly applicable to asymmetric catalysis involving Methylenebis(diphenylarsine) complexes. By calculating the transition state energies for the pathways leading to the (R) and (S) products, one can predict the enantiomeric excess (ee) of the reaction.
Table 2: Example of Computational Prediction of Stereoselectivity This table illustrates the principle of using transition state energy differences to predict reaction outcomes.
| Pathway | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Formation of (R)-Product | TS-R | 0.0 (Reference) | The (R)-product is favored. A ΔΔG‡ of 1.4 kcal/mol corresponds to an approximate 9:1 ratio of products at room temperature. |
| Formation of (S)-Product | TS-S | +1.4 |
The heart of mechanistic modeling lies in the accurate characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. youtube.com A transition state is a first-order saddle point on this surface, representing the maximum energy point along the minimum energy path between a reactant and a product.
Computationally, a transition state is located using specialized optimization algorithms (e.g., Berny algorithm with Opt=TS in Gaussian, or methods like QST2/QST3). researchgate.net A key confirmation of a true transition state is the result of a frequency calculation: it must have exactly one imaginary frequency. researchgate.net The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate—the atomic displacements that transform the reactant into the product. By following this mode downhill in both directions (an Intrinsic Reaction Coordinate, or IRC, calculation), one can confirm that the transition state correctly connects the intended reactant and product. Through these methods, the complete energy profile of a catalytic cycle involving Methylenebis(diphenylarsine) can be constructed, providing a detailed, step-by-step understanding of the reaction mechanism. youtube.com
Development of Computational Tools for Ligand Design
The design and optimization of ligands are central to the advancement of coordination chemistry and catalysis. For organoarsenic ligands such as Methylenebis(diphenylarsine), also known as di(phenylarsine)methane or dpam, computational tools have become indispensable for predicting molecular structure, electronic properties, and reactivity. These theoretical approaches allow for the rational design of new ligands with tailored properties, complementing and guiding experimental synthesis and characterization. The development of these tools encompasses a range of methods from molecular mechanics to high-level quantum chemical calculations, alongside emerging strategies in machine learning and data-driven design.
Molecular Mechanics (MM) and Force Field Development:
Molecular mechanics provides a computationally efficient method to model the structure and conformational landscape of large molecules, including metal complexes of Methylenebis(diphenylarsine). The accuracy of MM simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.
A significant challenge in modeling complexes with heavy atoms like arsenic is the development of accurate force field parameters. Traditional force fields are often not parameterized for such elements. Modern approaches are increasingly data-driven, utilizing quantum mechanical calculations to generate extensive datasets for parameterizing new force fields. For instance, methods like Density Functional Theory (DFT) are used to calculate optimized geometries and vibrational frequencies for a ligand and its metal complexes. These calculated data points then serve as a basis for fitting the bonded (bond stretching, angle bending, torsional) and non-bonded (van der Waals, electrostatic) parameters required for the MM force field. This allows for more reliable predictions of the geometries and conformational energies of complex organoarsenic structures.
Quantum Mechanical (QM) Methods:
Quantum mechanics, particularly Density Functional Theory (DFT), offers a more rigorous approach for studying the electronic structure and bonding in Methylenebis(diphenylarsine) and its complexes. DFT calculations are routinely used to predict a wide range of properties with high accuracy.
Geometry Optimization: DFT is employed to calculate the equilibrium geometry of the ligand and its metal complexes. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational method.
Electronic Structure Analysis: Tools like Natural Bond Orbital (NBO) analysis provide insights into the nature of the metal-ligand bonding, including the donor-acceptor interactions between the arsenic lone pairs and the metal center.
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule, such as metal-to-ligand charge transfer (MLCT) or intraligand transitions.
Recent studies on related arsine ligands have demonstrated the power of DFT in elucidating structure-property relationships. For example, in studies of tris(2-pyridyl)arsine complexes with copper(I), DFT and TD-DFT computations were used to assign the nature of the electronic transitions responsible for their photoluminescent properties, identifying them as originating from a (Metal + Halogen) to Ligand Charge Transfer state. mdpi.com Such insights are crucial for designing new ligands for applications in materials science, such as in thermally activated delayed fluorescence (TADF) materials. mdpi.com
The following table presents representative theoretical data for a metal complex containing a bidentate arsine ligand, illustrating the type of information generated from DFT calculations.
| Parameter | Calculated Value | Method/Basis Set |
| Metal-As Bond Length (Å) | 2.450 | DFT/B3LYP |
| As-C (phenyl) Bond Length (Å) | 1.965 | DFT/B3LYP |
| As-C (methylene) Bond Length (Å) | 1.978 | DFT/B3LYP |
| As-Metal-As Bond Angle (°) | 85.5 | DFT/B3LYP |
| C-As-C (phenyl) Angle (°) | 102.3 | DFT/B3LYP |
| As-C-As Angle (°) | 110.2 | DFT/B3LYP |
Machine Learning and AI in Ligand Design:
The process typically involves:
Data Curation: Assembling a large dataset of ligands with experimentally determined properties.
Featurization: Converting the chemical structures of the ligands into numerical descriptors that can be understood by ML algorithms. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors representing the spatial arrangement of atoms. desertsci.com
Model Training: Using supervised learning algorithms (e.g., Random Forest, Neural Networks) to learn the relationship between the ligand features and the target property. chemrxiv.orgresearchgate.net
Prediction and Screening: Employing the trained model to predict the properties of new, un-synthesized ligand candidates, allowing for the rapid virtual screening of vast chemical spaces.
For bidentate ligands, ML models have been successfully developed to predict properties like hemilability, which is crucial for catalytic applications. chemrxiv.org These data-driven tools can help identify novel structural motifs for ligands like Methylenebis(diphenylarsine) that are likely to exhibit desired functional properties, thereby guiding synthetic efforts toward the most promising candidates. The integration of high-throughput DFT calculations with ML models further enhances the accuracy and predictive power of these computational design strategies. chemrxiv.org
Vii. Future Research Directions and Emerging Trends
Development of Novel Chiral Methylenebis(diphenylarsine) Derivatives for Asymmetric Catalysis
Asymmetric catalysis remains a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for pharmaceuticals and agrochemicals. nih.gov While chiral phosphine (B1218219) ligands have been extensively studied and applied in this field, the development of analogous chiral arsine ligands, such as derivatives of methylenebis(diphenylarsine), represents a promising frontier. nih.govnih.gov The synthesis of chiral ligands is pivotal for inducing high levels of chiral induction in catalytic reactions. nih.gov
The core strategy involves introducing chirality into the ligand's structure, either at the carbon backbone or at the arsenic atoms themselves. Researchers are designing and synthesizing novel chiral skeletons that can be adapted to create a range of bis(arsine) ligands. acs.orgnih.gov For instance, a chiral bis(arsine) ligand, N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine (BiAsBA), has been synthesized and showed potential in palladium-catalyzed asymmetric allylic alkylation, in some cases providing higher enantioselectivity than its phosphorus-containing counterpart. acs.org
Future work in this area will likely focus on:
Innovative Synthetic Routes: Developing more efficient and scalable methods for synthesizing enantiopure methylenebis(diphenylarsine) derivatives. This includes strategies like central-to-axial chirality transfer and the use of commercially available chiral building blocks. nih.gov
Ligand Tuning: Systematically modifying the steric and electronic properties of the chiral ligands to optimize their performance in various asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions. nih.govrsc.orgmdpi.com
Expanding Catalytic Applications: Testing these new chiral di-arsine ligands in a broader array of transition-metal-catalyzed reactions to uncover new reactivities and selectivities. mdpi.comrsc.org
The exploration of these chiral arsenic-based ligands offers a complementary approach to the well-established phosphine ligands, potentially unlocking new pathways for the efficient synthesis of complex chiral molecules.
Exploration of Methylenebis(diphenylarsine) in Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgyoutube.com Their high porosity, large surface areas, and tunable structures make them highly promising for applications in gas storage, separation, and catalysis. rsc.orgyoutube.com
While the majority of MOF research has utilized carboxylate- or nitrogen-based organic linkers, there is a growing interest in incorporating alternative functionalities to create novel materials with unique properties. The integration of methylenebis(diphenylarsine) and its derivatives as ligands or "struts" in MOF construction is an emerging area of research. youtube.comnih.gov
Key research directions include:
Design and Synthesis: Developing synthetic strategies to incorporate diarsine ligands into stable, porous MOF architectures. This involves controlling the self-assembly process of the metal ions and the methylenebis(diphenylarsine) linkers. youtube.com
Functional Porous Materials: Investigating the properties of these arsenic-containing MOFs. The presence of arsenic atoms within the pores could lead to specific interactions with guest molecules, offering unique selectivity in adsorption and separation processes. nih.gov
Catalytic MOFs: Utilizing the coordinated diarsine sites within the MOF structure as active centers for heterogeneous catalysis. The well-defined and isolated nature of these sites could enhance catalytic activity and selectivity.
The incorporation of methylenebis(diphenylarsine) into MOFs and other porous materials opens up possibilities for creating advanced materials with tailored functionalities for a range of environmental and industrial applications. rsc.orgnih.gov
Advanced Characterization Techniques for In-situ and Operando Studies
To fully understand and optimize catalytic processes involving methylenebis(diphenylarsine) complexes, it is crucial to study them under actual working conditions. researchgate.netosti.gov In-situ and operando spectroscopy techniques are powerful tools that allow researchers to monitor the catalyst's structure and the reaction mechanism as they happen, providing insights that are often missed with traditional ex-situ characterization. researchgate.netmdpi.com
The application of these advanced techniques to methylenebis(diphenylarsine)-based systems can reveal:
Identification of Active Species: Determining the true nature of the catalytically active species, which may be a transient intermediate formed during the reaction. mdpi.com
Reaction Mechanisms: Tracking the transformation of reactants into products on the catalyst's surface, helping to elucidate complex reaction pathways. researchgate.net
Catalyst Dynamics: Observing changes in the coordination environment and oxidation state of the metal center and the ligand under reaction conditions. researchgate.netmpg.de
Techniques such as high-pressure infrared (IR) spectroscopy, X-ray absorption spectroscopy (XAS), and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable. researchgate.netresearchgate.net The continued development and application of these multi-modal in-situ techniques are essential for gaining a deeper understanding of structure-performance relationships and for the rational design of more efficient catalysts based on methylenebis(diphenylarsine). osti.gov
Harnessing Methylenebis(diphenylarsine) in Responsive and Adaptive Chemical Systems
Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, or the presence of a specific chemical. This adaptive behavior is highly desirable for applications in sensing, drug delivery, and self-healing materials.
The coordination chemistry of methylenebis(diphenylarsine) provides a platform for creating such responsive systems. The bonds between the diarsine ligand and a metal center can be designed to be reversible or dynamic. This allows for the construction of polymers and supramolecular assemblies that can alter their structure and function in a controlled manner.
Future research in this domain could focus on:
Stimuli-Responsive Polymers: Incorporating methylenebis(diphenylarsine)-metal complexes into polymer chains. The disruption or formation of the metal-ligand bond by an external trigger could lead to changes in the polymer's mechanical properties, solubility, or optical characteristics.
Adaptive Catalysts: Designing catalytic systems where the activity can be switched "on" or "off" by an external signal. This could be achieved by reversibly blocking or exposing the active site of a methylenebis(diphenylarsine)-metal catalyst.
Self-Healing Materials: Creating materials where dynamic metal-diarsine coordination bonds can break and reform, allowing the material to repair itself after damage.
By harnessing the dynamic nature of coordination bonds, researchers can develop a new generation of intelligent materials and systems with methylenebis(diphenylarsine) at their core.
Q & A
Q. What methodologies assess the potential of Methylenebis(diphenylarsine) in bioinspired materials or drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
